

Application Notes: Immunohistochemical Analysis of FGFR Activation in Tumors Treated with Infigratinib

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Compound of Interest

Compound Name: *Infigratinib*

Cat. No.: *B612010*

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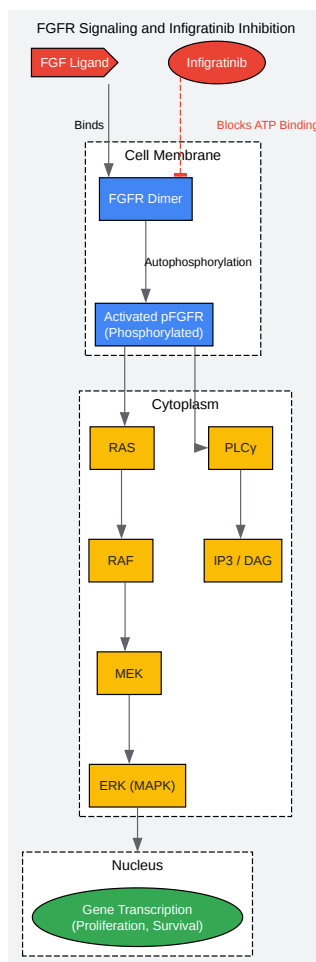
Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when activated, play a crucial role in cell proliferation, differentiation, migration, and survival.^[1] Dysregulation of the FGFR signaling pathway, often through gene fusions, amplifications, or activating mutations, is a known driver in various malignancies, including cholangiocarcinoma and urothelial carcinoma.^[1] **Infigratinib** (Truseltiq®) is a potent and selective, ATP-competitive oral inhibitor of FGFR1, FGFR2, and FGFR3.^{[1][2][3]} It functions by binding to the ATP-binding pocket of the FGFR kinase domain, which prevents receptor autophosphorylation and blocks downstream signaling cascades, thereby inhibiting tumor cell growth.^[4]

These application notes provide a detailed protocol for assessing the pharmacodynamic effects of **Infigratinib** in tumor tissue using immunohistochemistry (IHC). The primary application is to detect and semi-quantify the inhibition of FGFR activation by measuring the levels of phosphorylated FGFR (pFGFR) in pre- and post-treatment tumor samples. This method serves as a critical biomarker assay for confirming target engagement and evaluating the molecular response to **Infigratinib** in a research setting.

FGFR Signaling Pathway and Infigratinib Inhibition

The diagram below illustrates the canonical FGFR signaling pathway and the mechanism of inhibition by **Infigratinib**. Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes, leading to the autophosphorylation of specific tyrosine residues in the cytoplasmic kinase domain. This phosphorylation event activates downstream signaling pathways, primarily the RAS-MAPK and PLC γ pathways, which drive cell proliferation and survival. **Infigratinib** blocks this initial activation step.



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Figure 1. FGFR signaling pathway and **Infigratinib**'s mechanism of action.

Quantitative Data Summary

Clinical studies have demonstrated the efficacy of **Infigratinib** in patients with previously treated, advanced cholangiocarcinoma harboring FGFR2 fusions or rearrangements. The following table summarizes key quantitative outcomes from a pivotal phase 2 study.

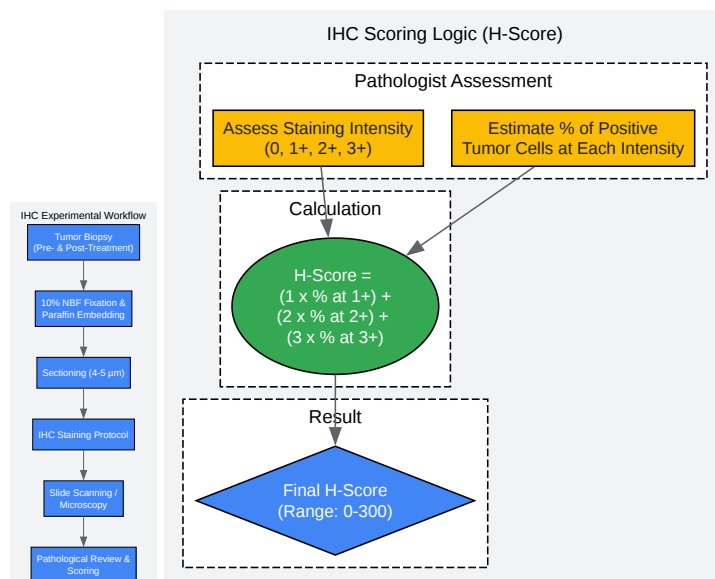
Parameter	Value	95% Confidence Interval (CI)	Reference
Objective Response Rate (ORR)	23.1%	15.6% - 32.2%	[3] [5]
Disease Control Rate (DCR)	84.3%	76.0% - 90.6%	[3]
Median Duration of Response (DoR)	5.0 months	3.7 - 9.2 months	
Median Progression-Free Survival (PFS)	7.3 months	5.6 - 7.6 months	
Median Overall Survival (OS)	12.2 months	10.7 - 14.8 months	
Data from a phase 2 study in patients with advanced/metastatic cholangiocarcinoma with FGFR2 fusions/rearrangements. [3]			

Experimental Protocol: IHC for Phospho-FGFR

This protocol provides a representative procedure for the chromogenic detection of phosphorylated FGFR in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Experimental Workflow

The overall process from sample acquisition to data analysis is outlined below.



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- To cite this document: BenchChem. [Application Notes: Immunohistochemical Analysis of FGFR Activation in Tumors Treated with Infigratinib]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612010#immunohistochemistry-protocol-for-fgfr-activation-in-tumors-treated-with-infigratinib>]

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